

In-Depth Technical Guide to Chroman-8-amine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *chroman-8-amine*

Cat. No.: *B169552*

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of **Chroman-8-amine** (CAS No: 113722-25-1), a heterocyclic amine belonging to the chroman family of compounds. This document details the chemical identity, a validated synthesis protocol, in-depth analytical characterization, and a discussion of its potential applications in medicinal chemistry and drug discovery. The chroman scaffold is a privileged structure in numerous biologically active molecules, and this guide serves as a foundational resource for researchers investigating this specific derivative.

Chemical Profile and Identification

Chroman-8-amine is a structurally significant molecule featuring a bicyclic system where a dihydropyran ring is fused to a benzene ring, with an amine substituent at the 8-position. This arrangement provides a unique three-dimensional structure that is of interest for probing biological targets.

Core Identifiers

Identifier	Value	Source(s)
CAS Number	113722-25-1	[1] [2] [3]
IUPAC Name	3,4-Dihydro-2H-1-benzopyran-8-amine	[1] [3] [4]
Synonyms	8-Aminochroman; 3,4-Dihydro-2H-chromen-8-amine	[1]
Molecular Formula	C ₉ H ₁₁ NO	[1] [2]
Molecular Weight	149.19 g/mol	[1] [2]

Chemical Structure

Caption: Chemical structure of **Chroman-8-amine**.

Synthesis Protocol: Nitration and Reduction Pathway

The synthesis of **Chroman-8-amine** is most effectively achieved through a two-step process involving the nitration of the chroman core, followed by the reduction of the resulting nitro-intermediate. This pathway is a well-established and reliable method for introducing an amine group onto an aromatic ring.

Synthesis Workflow

Caption: Workflow for the synthesis of **Chroman-8-amine**.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 8-Nitrochroman

- Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (H₂SO₄). Cool the flask to 0°C in an ice bath.

- Addition of Chroman: Slowly add Chroman (3,4-Dihydro-2H-1-benzopyran) to the sulfuric acid with continuous stirring, ensuring the temperature remains below 5°C.
- Nitration: Prepare a nitrating mixture of concentrated nitric acid (HNO_3) and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, maintaining the temperature between 0-5°C. The regioselectivity of nitration is directed to the 6- and 8-positions, with the 8-nitro isomer being a significant product.
- Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up: Carefully pour the reaction mixture onto crushed ice. The solid precipitate, 8-nitrochroman, is collected by vacuum filtration, washed with cold water until neutral, and dried.
- Purification: The crude 8-nitrochroman can be purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system to isolate the desired isomer.

Step 2: Synthesis of **Chroman-8-amine** (Reduction of 8-Nitrochroman)

- Reaction Setup: To a round-bottom flask, add the purified 8-nitrochroman and a suitable solvent such as ethanol or methanol.
- Reduction: Add a reducing agent. A common and effective method is the use of iron powder (Fe) and ammonium chloride (NH_4Cl) in an aqueous alcohol solution, heated to reflux.^[5] Alternatively, catalytic hydrogenation using hydrogen gas (H_2) with a palladium on carbon (Pd/C) catalyst can be employed.^[5]
- Reaction Monitoring: The reduction of the nitro group is typically rapid. Monitor the reaction by TLC until the starting material is fully consumed.
- Work-up:
 - For the Fe/ NH_4Cl method, filter the hot reaction mixture through celite to remove the iron salts. Evaporate the solvent under reduced pressure.

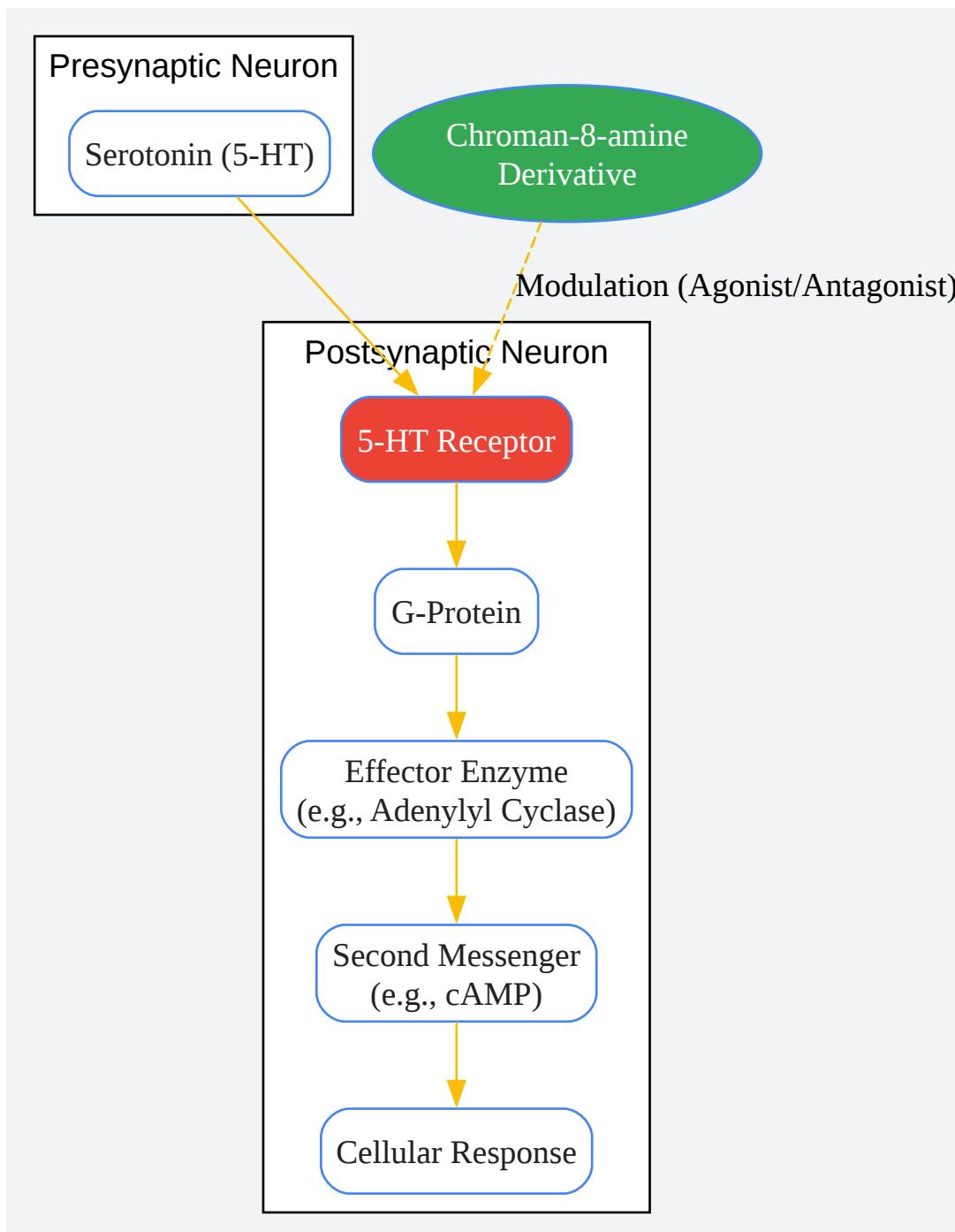
- For catalytic hydrogenation, filter the reaction mixture to remove the Pd/C catalyst. Evaporate the solvent.
- Purification: The resulting crude **Chroman-8-amine** can be purified by column chromatography or by acid-base extraction to yield the final product as a solid or oil.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized **Chroman-8-amine**. The following are predicted and expected analytical data based on the compound's structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for structural elucidation.


- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons on the dihydropyran ring, and the amine protons. The aromatic protons will appear in the downfield region (typically 6.5-7.5 ppm). The benzylic protons and the other aliphatic protons of the chroman ring will appear in the upfield region. The amine (NH_2) protons will likely appear as a broad singlet.[\[6\]](#)[\[7\]](#)[\[8\]](#)
- ^{13}C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The aromatic carbons will resonate in the 110-160 ppm range, while the aliphatic carbons of the dihydropyran ring will be found in the upfield region.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

- Electron Ionization (EI-MS): The molecular ion peak (M^+) is expected at an m/z of 149, corresponding to the molecular weight of **Chroman-8-amine**. A key fragmentation pathway for amines is the alpha-cleavage, which can provide structural information.[\[1\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#) The fragmentation of the chroman ring system itself may also be observed.[\[1\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Workflow for Analytical Characterization

[Click to download full resolution via product page](#)

Caption: Hypothetical modulation of a 5-HT receptor signaling pathway.

Conclusion

Chroman-8-amine is a versatile chemical entity with significant potential as a building block in the synthesis of novel, biologically active compounds. Its straightforward synthesis and the

established pharmacological importance of the aminochroman scaffold make it a valuable tool for researchers in medicinal chemistry and drug development. Further investigation into its biological activities and the exploration of its derivatives are warranted to fully elucidate its therapeutic potential.

References

- Dekić, V., Radulović, N., Vukićević, R., Dekić, B., Stojanović-Radić, Z., & Palić, R. (2011). Influence of the aryl substituent identity in 4-arylamino-3-nitrocoumarins on their antimicrobial activity. *African Journal of Pharmacy and Pharmacology*, 5(3), 371-375.
- Patents related to chroman derivatives as TRPM8 inhibitors. (n.d.).
- Dekić, V., Radulović, N., Vukićević, R., Dekić, B., Skropeta, D., & Palić, R. (2010). Complete assignment of the ^1H and ^{13}C NMR spectra of antimicrobial 4-arylamino-3-nitrocoumarin derivatives. *Magnetic Resonance in Chemistry*, 48(11), 896-902.
- Patents related to the synthesis and use of chroman derivatives. (n.d.).
- Cardozo, K. H. M., Carvalho, V. M., Pinto, A. C., & Colepicolo, P. (2008). A theoretical and mass spectrometry study of fragmentation of mycosporine-like amino acids. *Journal of the Brazilian Chemical Society*, 19(7), 1365-1372.
- Pourshojaei, Y., Gouranourimi, A., Hekmat, S., Asadipour, A., Rahmani-Nezhad, S., Moradi, A., et al. (2015). Design, synthesis and anticholinesterase activity of novel benzylidenechroman-4-ones bearing cyclic amine side chain. *European Journal of Medicinal Chemistry*, 93, 539-563.
- Novogen Research Pty Ltd. (n.d.). Chroman derivatives, medicaments and use in therapy.
- Beecham Group p.l.c. (n.d.). 2H-1-benzopyrans and 4-amino-3-hydroxy-2H-1-benzopyrans.
- Kuraray Co. (n.d.). Process for the production of chromanes.
- Chemistry LibreTexts. (2022).
- Wikipedia. (n.d.).
- Process for preparing 2-substituted-3,4-dihydro-2h-pyrans. (n.d.).
- Chapter 2 Fragmentation and Interpret
- Data of $^1\text{H}/^{13}\text{C}$ NMR spectra and degree of substitution for chitosan alkyl urea. (n.d.). PMC.
- PubChem. (n.d.). 3,4-Dihydro-2H-1-benzopyran-8-carboxylic acid. Retrieved from [\[Link\]](#)
- A Complete ^1H and ^{13}C NMR Data Assignment for Three 3-[Substituted methyldene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- Chem Help ASAP. (2022, October 7). differences & similarities of ^1H & ^{13}C NMR spectroscopy [Video]. YouTube.

- Retrosynthesis 8, Hydroxychloroquine. (2021, September 19). Organic Chemistry [Video]. YouTube.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. youtube.com [youtube.com]
- 2. 113722-25-1 | Chroman-8-amine | Other Aromatic Heterocycles | Ambeed.com [ambeed.com]
- 3. 3,4-Dihydro-2H-1-benzopyran-8-amine | 113722-25-1 | NEA72225 [biosynth.com]
- 4. US5112972A - Synthesis of chroman derivatives - Google Patents [patents.google.com]
- 5. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Data of ¹H/¹³C NMR spectra and degree of substitution for chitosan alkyl urea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [In-Depth Technical Guide to Chroman-8-amine: Synthesis, Characterization, and Potential Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b169552#chroman-8-amine-cas-number-and-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com